2,4-Dichloro-5,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSVNPTMQTYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dimethoxyquinoline typically involves the chlorination of 5,7-dimethoxyquinoline. One common method is the sonochemical dehalogenation of substituted 2,4-dichloroquinolines . This reaction proceeds stepwise and is facilitated by the use of specific reagents and conditions that promote the dehalogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution with amines, alcohols, and other nucleophiles. Reaction conditions determine selectivity and efficiency:
Key Observations :
-
Sodium hydride (NaH) in DMF facilitates deprotonation of nucleophiles, enhancing reactivity .
-
Steric hindrance from methoxy groups slows substitution at the 5- and 7-positions, favoring 2- and 4-positions .
Sequential Substitution
Stepwise substitution of chlorine atoms enables modular derivatization:
Example Pathway :
-
First Substitution :
-
Second Substitution :
Key Data :
-
Intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (structurally analogous) shows 23-fold potency drop when 4-chloro is replaced before 2-chloro .
Functional Group Transformations
Methoxy groups can be demethylated or modified, though this is less common:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyl groups at 5- and 7-positions | Not directly observed; inferred |
Limitations :
-
Methoxy groups are generally stable under standard substitution conditions but can be modified under strong acidic/basic conditions .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that 2,4-Dichloro-5,7-dimethoxyquinoline exhibits significant antitumor properties. It has been tested against a variety of cancer cell lines, showing moderate to excellent growth inhibition.
| Cancer Type | GI50 Values (μM) |
|---|---|
| Leukemia | 1.06 - 25.4 |
| Non-small cell lung cancer | Moderate activity |
| Melanoma | Moderate activity |
| Ovarian cancer | Moderate activity |
| Prostate cancer | Moderate activity |
| Breast cancer | Moderate activity |
In vitro studies indicated that this compound could inhibit the growth of cancer cells effectively, making it a candidate for further development in cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Bacterial Strain | MIC Values (μg/mL) |
|---|---|
| E. coli | 500 - 1000 |
| S. aureus | 500 - 1000 |
The effectiveness of this compound against these strains suggests its utility in treating bacterial infections .
Antimalarial Activity
Another promising application of this compound is in the field of antimalarial research. Studies have shown that it exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
- Potency : The compound demonstrated IC50 values comparable to existing antimalarial drugs.
- Mechanism : It was found to inhibit the progression of the parasite's life cycle stages and showed efficacy in reactivating dormant liver stages (hypnozoites) in vitro .
Case Studies and Research Findings
- Antitumor Studies : A study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in mouse models of leukemia and solid tumors. The mechanism was linked to its action on histone methylation pathways .
- Antimicrobial Efficacy : Research documented in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential role in developing new antibiotics .
- Antimalarial Research : A comprehensive review on quinoline derivatives indicated that this compound showed remarkable efficacy against multiple life stages of Plasmodium, indicating a multi-target action which is crucial for effective malaria treatment strategies .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2,4-Dichloro-5,7-dimethoxyquinoline and related derivatives:
Key Observations :
- Chlorine Substitution: The presence of two chlorine atoms (vs. one) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. For example, 4-Chloro-6,7-dimethoxyquinoline is a key intermediate in Cabozantinib synthesis, while dichloro derivatives like 2,4-Dichloro-6,7-dimethoxyquinoline are used in enzyme inhibition studies .
- Methoxy Group Positioning : Methoxy groups at 5,7 positions (vs. 6,7 or 5,8) influence steric hindrance and electronic effects. Compounds with 5,7-dimethoxy substitution show improved binding to biological targets like c-Met kinase .
Physical and Chemical Properties
Biological Activity
2,4-Dichloro-5,7-dimethoxyquinoline (DCMDQ) is a synthetic compound with a molecular formula of CHClNO. It is a derivative of quinoline, characterized by the presence of two methoxy groups and two chlorine atoms at the 2 and 4 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of DCMDQ is primarily attributed to its ability to interact with specific molecular targets, including protein kinases. Research indicates that it inhibits fms-like tyrosine kinase 3 (FLT3), which plays a crucial role in the survival and proliferation of cancer cells, particularly in certain types of leukemia.
Biological Activities
-
Anticancer Properties :
- DCMDQ has been evaluated as an antineoplastic agent. Studies demonstrate its efficacy against leukemia by targeting specific signaling pathways involved in cancer cell growth.
- In vitro studies have shown that DCMDQ exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The structure of DCMDQ allows for various modifications that can enhance or alter its biological activity. The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Dichloro-6,7-dimethoxyquinoline | Similar chlorination and methoxylation | Different position of chlorine substitutions |
| 2,4-Diamino-6,7-dimethoxyquinoline | Contains amino groups instead of Cl | Exhibits different biological activities |
| 6-Methoxyquinoline | Lacks dichlorination | Serves as a simpler analog for comparative studies |
This table illustrates how variations in substitution patterns can lead to distinct biological profiles and applications.
Case Studies
Recent studies have focused on the pharmacokinetic (ADMET) properties of DCMDQ derivatives. The lipophilicity of these compounds is crucial for their bioactivity and interaction with biological targets. For instance, compounds with optimal lipophilicity showed enhanced absorption and distribution properties, making them more effective in clinical applications .
Research Findings
- In Vitro Studies :
- Binding Affinity :
- Investigations into the binding affinity of DCMDQ to various protein kinases have provided insights into its mechanism of action and potential therapeutic uses.
Q & A
Q. What are the standard synthetic routes for 2,4-dichloro-5,7-dimethoxyquinoline?
The synthesis typically involves sequential halogenation and methoxylation steps. For example:
- Chlorination : Phosphorus oxychloride (POCl₃) under reflux is a common method to introduce chlorine atoms at positions 2 and 4, as seen in analogous quinoline syntheses .
- Methoxylation : Dimethoxy groups at positions 5 and 7 can be introduced via nucleophilic substitution using methoxide ions or protected intermediates .
- Purification : Column chromatography (e.g., petroleum ether:EtOAc) and recrystallization (e.g., methanol evaporation) are used to isolate high-purity crystals .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 258.1 [M+H]+ for 2,4-dichloro-6,7-dimethoxyquinoline) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds stabilizing planar quinoline rings) .
- HPLC : Validates purity (>99%) using C18 columns .
Advanced Research Questions
Q. How do substituent positions (e.g., chlorine, methoxy groups) influence biological activity in quinoline derivatives?
- Chlorine at 2/4 Positions : Enhances electrophilicity, improving interactions with enzyme active sites (e.g., G9a histone methyltransferase inhibition) .
- Methoxy Groups at 5/7 Positions : Increase lipophilicity and modulate steric effects, affecting membrane permeability and target binding .
- SAR Studies : Derivatives with 2,4-dichloro-6,7-dimethoxy groups show enhanced antiparasitic activity compared to mono-chloro analogs, highlighting the role of halogen positioning .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular Docking : Models binding to enzymes (e.g., G9a) using software like AutoDock or Schrödinger. Key interactions include halogen bonding with catalytic lysine residues .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to optimize activity .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to identify critical binding motifs .
Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?
- Standardized Assays : Use enzyme-coupled SAH detection (ECSD) or chemiluminescence-based CLOT assays to minimize variability in IC₅₀ measurements .
- Control Experiments : Compare activity against isogenic cell lines (e.g., wild-type vs. G9a-knockout) to confirm target specificity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
